Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate
Description
Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyethyl and methoxy-oxoethyl groups, as well as a sulfanyl butanedioate backbone.
Properties
CAS No. |
62027-47-8 |
|---|---|
Molecular Formula |
C15H26O8S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) 2-(2-methoxy-2-oxoethyl)sulfanylbutanedioate |
InChI |
InChI=1S/C15H26O8S/c1-4-20-6-8-22-13(16)10-12(24-11-14(17)19-3)15(18)23-9-7-21-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
WCJXDCRULWMXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)CC(C(=O)OCCOCC)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate typically involves the reaction of diethylene glycol monoethyl ether with bromoethane in the presence of metal sodium or sodium hydroxide . This reaction results in the formation of the desired compound through a series of nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl or methoxy-oxoethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound can be utilized in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways. Its sulfanyl group allows it to form covalent bonds with thiol-containing proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) ether:
Bis(2-(2-methoxyethoxy)ethyl) ether:
Uniqueness
Bis(2-ethoxyethyl) 2-[(2-methoxy-2-oxoethyl)sulfanyl]butanedioate is unique due to its combination of ethoxyethyl, methoxy-oxoethyl, and sulfanyl butanedioate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
